(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine
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Overview
Description
(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a diphenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine typically involves the condensation of 5-(4-chloro-3-nitrophenyl)furan-2-carbaldehyde with 1,1-diphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation process. The reaction mixture is then heated under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the nitrophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Properties
Molecular Formula |
C23H16ClN3O3 |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C23H16ClN3O3/c24-21-13-11-17(15-22(21)27(28)29)23-14-12-20(30-23)16-25-26(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16H/b25-16+ |
InChI Key |
ZXPVGRIBYXWTSM-PCLIKHOPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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